molecular formula C14H13BFNO3 B2999209 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-19-4

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid

Cat. No. B2999209
CAS RN: 874288-19-4
M. Wt: 273.07
InChI Key: BUQIGZOWJOLSAN-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . Phenylboronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

Numerous methods exist to synthesize phenylboronic acids. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Phenylboronic acid derivatives readily complex with 1,2- and 1,3- cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .


Physical And Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a compound with potential applications in various fields of scientific research, particularly due to its structural specificity and the presence of a phenylboronic acid group. Although direct studies on this compound are not available, research on related phenylboronic acids and benzoxaboroles highlights their significance in synthesis and chemical analysis. For instance, the synthesis of related biphenyl structures through cross-coupling reactions demonstrates the utility of phenylboronic acids in creating complex organic molecules with potential pharmaceutical applications (Qiu et al., 2009).

Applications in Electrochemical Biosensors

Phenylboronic acids, including derivatives like 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid, have been extensively studied for their applications in developing electrochemical biosensors. Such sensors utilize the selective binding properties of phenylboronic acids to detect various biological substances, including glucose and glycoproteins, making them valuable in medical diagnostics and monitoring (Anzai, 2016).

Biomedical Research

The unique properties of phenylboronic acid derivatives also extend to biomedical research, where they are investigated for their therapeutic potential. Benzoxaboroles, for example, are known for their biological activity, serving as building blocks in organic synthesis and showing promise in clinical trials for various diseases due to their ability to bind hydroxyl compounds. This suggests potential applications for 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid in drug development and disease treatment research (Adamczyk-Woźniak et al., 2009).

Analytical Chemistry and Antioxidant Activity

In analytical chemistry, phenylboronic acids play a role in the development of methods for determining antioxidant activity. Their reactive nature with specific analytes allows for the creation of assays critical in assessing the antioxidant capacity of various samples, which is important in food science, pharmacology, and environmental studies (Munteanu & Apetrei, 2021).

Mechanism of Action

Phenylboronic acid (PBA) improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

Safety and Hazards

Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed .

Future Directions

Phenylboronic acid-based functional chemical materials are expected to be applied in tumor imaging and therapy .

properties

IUPAC Name

[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQIGZOWJOLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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